Cadusafos-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

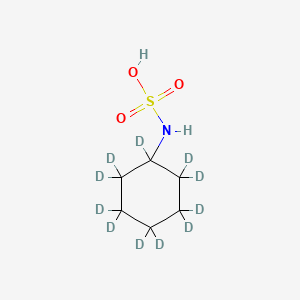

Cadusafos-d5 is a potent insecticide belonging to the family of organophosphorus compounds. It is often used against parasitic nematode populations . The compound acts as an acetylcholinesterase inhibitor .

Molecular Structure Analysis

The molecular formula of this compound is C10H23O2PS2. It belongs to the chemical class of synthetic organic thiosulfates . Cadusafos contains the phosphorus atom bound to two sulphurs which are attached to iso-butyl substituents. The phosphorus is also connected to oxygen by a double bond and is bound to an ethyl ether group .Chemical Reactions Analysis

Cadusafos is not stable in the plant and is degraded to more polar and water-soluble metabolites . It is also observed that Cadusafos may be considered a photolytically-stable compound .Physical And Chemical Properties Analysis

Cadusafos has a moderate aquatic solubility, is very volatile and moderately mobile . It can be persistent in both soil and water systems . The physical and chemical properties of Cadusafos include a melting point of less than -65 °C, a boiling point of 114-115 °C, a relative density of 1.052 g/ml at 25 °C, and a vapour pressure of 0.1196 Pa for 25 °C .Applications De Recherche Scientifique

- Application: Il cible efficacement les nématodes à kyste de la pomme de terre (Globodera rostochiensis et G. pallida) dans la culture de la pomme de terre. De plus, il est utilisé dans les cultures horticoles protégées pour lutter contre les nématodes à galles (Meloidogyne spp.) .

- Application: Les chercheurs ont constaté que l'apport de Si par fertigation augmente l'accumulation de Si dans les plants de coton. Combiné au cadusafos-d5, le Si permet de réduire de moitié la dose de cadusafos sans compromettre le contrôle des nématodes. Cette synergie est bénéfique pour le développement des plantes infectées par les nématodes .

- Application: Des formulations granulaires et liquides de cadusafos ont été testées sur des citronniers matures. Des applications multiples, espacées dans le temps, ont efficacement réduit les populations de nématodes dans les vergers d'agrumes commerciaux .

- Application: Les recherches portent sur son impact sur la santé des sols, la diversité microbienne et les conséquences écologiques potentielles. Comprendre ces interactions est crucial pour une agriculture durable .

- Application: Des études explorent sa persistance, ses voies de dégradation et ses risques potentiels pour les organismes non ciblés et les écosystèmes. Les organismes de réglementation utilisent ces informations pour élaborer des directives d'utilisation sécuritaire .

- Application: Les chercheurs analysent ses métabolites dans les cultures, le sol et l'eau. Comprendre la dynamique des résidus aide à fixer des intervalles de pré-récolte appropriés et à garantir la sécurité alimentaire .

Nematicide pour la protection des cultures

Synergie du silicium dans la lutte contre les nématodes

Lutte contre les nématodes des agrumes

Santé des sols et communautés microbiennes

Évaluation des risques et devenir environnemental

Métabolisme et analyse des résidus

Mécanisme D'action

Target of Action

Cadusafos-d5 primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine, thus terminating its action at the synapses .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the neurons . The overstimulation of the nervous system can lead to various symptoms, including nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synaptic cleft, disrupting the normal functioning of this pathway . The main metabolic pathway of Cadusafos involves the cleavage of the thio-(sec-butyl) group, forming two primary products: Sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA). These intermediate compounds are then degraded further into several metabolites .

Pharmacokinetics

This compound exhibits high bioavailability, with more than 90% of the compound being metabolized . The primary route of excretion is through the kidneys . The compound is highly toxic to mammals, and there is some concern regarding its tendency to bioaccumulate .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nervous system, which can cause a range of symptoms from nausea and dizziness to respiratory paralysis and death in severe cases . It is highly toxic to nematodes, earthworms, and birds .

Action Environment

The action of this compound can be influenced by various environmental factors. It has a moderate aquatic solubility, is very volatile, and moderately mobile . It can persist in both soil and water systems, and is highly toxic to a variety of organisms, including mammals, birds, and earthworms . There is also some concern regarding its tendency to bioaccumulate .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using cadusafos-d5 in laboratory experiments include its low cost and its ease of synthesis. Additionally, it has been used in a variety of scientific research applications, making it a versatile compound. However, this compound is highly toxic, and should only be used in a laboratory setting with appropriate safety precautions.

Orientations Futures

Future research on cadusafos-d5 could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could focus on its potential applications in drug development and therapeutic treatments. Additionally, further research could focus on the development of safer and more effective methods of synthesis. Finally, further research could focus on the potential environmental impacts of this compound.

Méthodes De Synthèse

Cadusafos-d5 can be synthesized by a number of methods, including the reaction of a trialkylphosphite and a diazonium salt. The reaction of a trialkylphosphite and a diazonium salt is a two-step process, which involves the reaction of the trialkylphosphite with an aqueous solution of a diazonium salt to form a phosphonium salt. The phosphonium salt is then reacted with a base to form the this compound.

Propriétés

IUPAC Name |

2-[butan-2-ylsulfanyl(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]sulfanylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3/i3D3,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRPCFINVWWFHQ-GRZQFIOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(OCC)SC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(SC(C)CC)SC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O2PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)